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Compound of Interest

Compound Name: INX-315

Cat. No.: B12375471

For researchers, scientists, and drug development professionals, this guide provides a detailed
comparison of the kinase cross-reactivity profile of INX-315, a potent and selective cyclin-
dependent kinase 2 (CDK?2) inhibitor developed by Incyclix Bio.[1]

INX-315 is an orally active inhibitor of CDK2, a key regulator of the cell cycle, with potential
antineoplastic activity.[2][3] Early efforts to develop CDK inhibitors were often hampered by
poor selectivity, leading to unfavorable toxicity profiles.[4] Therefore, a thorough understanding
of a candidate drug's cross-reactivity with other kinases is critical. This guide summarizes
available experimental data on the selectivity of INX-315 against other kinases, compares it to
another CDK2 inhibitor, and provides details on the experimental protocols used for these
assessments.

Kinase Selectivity Profile of INX-315

INX-315 has been profiled for its inhibitory activity against a panel of cyclin-dependent kinases
and the broader human kinome. The data demonstrates high selectivity for CDK2.

Cyclin-Dependent Kinase (CDK) Panel

Biochemical and intracellular assays show that INX-315 is a potent inhibitor of CDK2/cyclin E1
and CDK2/cyclin A complexes.[5] Its activity against other key CDKs, such as CDK1, CDK4,
CDK®6, and CDK®9, is significantly lower, indicating a high degree of selectivity.[4][6]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b12375471?utm_src=pdf-interest
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://incyclixbio.com/
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.selleckchem.com/products/inx-315.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cdk2-inhibitor-inx-315
https://pmc.ncbi.nlm.nih.gov/articles/PMC10905675/
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://aacrjournals.org/cancerdiscovery/article/14/3/386/734907/A-Highly-Anticipated-Selective-Therapeutic-Agent
https://pmc.ncbi.nlm.nih.gov/articles/PMC10905675/
https://incyclixbio.com/wp-content/uploads/2023/04/AACR-2023.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

. . Fold Intracellular Fold
. Biochemical o o
Target Kinase Selectivity vs. NanoBRET Selectivity vs.
IC50 (nM) [a]
CDK2IE IC50 (nM) [b] CDK2/E
CDK2/cyclin E1 0.6 1 2.3 1
CDK2/cyclin A2 2.5 4 71.3 31
CDK1/cyclin B1 30 55 374 163
CDK4/cyclin D1 133 241 Not Determined Not Determined
CDKeé/cyclin D3 338 615 Not Determined Not Determined
CDKO9/cyclin T1 73 132 2950 1283

Source: Data
compiled from

multiple sources.

[415](6]

[a] Biochemical
IC50 values were
determined by
Nanosyn, Inc.[4]

[6]

[b] Intracellular
IC50 values were
determined using
the NanoBRET
target
engagement
assay.[4][6]

Broader Kinome Screen

A broader kinome screen was performed to assess the selectivity of INX-315 against the wider
kinase family. At a concentration of 100 nM, only 1.2% of kinases in the panel showed greater
than 90% inhibition, suggesting that adverse effects due to off-target kinase inhibition are
unlikely.[6]
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Comparison with an Alternative CDK2 Inhibitor

The selectivity profile of INX-315 has been compared to PF-07104091, another CDK2 inhibitor.
While PF-07104091 shows greater selectivity over CDK4 and CDK6, INX-315 is more potent
and demonstrates greater selectivity over the anti-target CDK1.[5]

Experimental Protocols

The following methodologies were used to generate the kinase selectivity data for INX-315.

Nanosyn CDK Biochemical In Vitro Assay

Principle: This assay quantifies the ability of a compound to inhibit the activity of a purified
kinase enzyme in vitro.

Methodology: The assays were conducted by Nanosyn, Inc., using a microfluidic kinase
detection technology (Caliper Assay Platform). Compounds were tested in a 12-point dose-
response format. The concentration of the phosphoacceptor substrate peptide used was 1
pmol/L, and the assays were performed at the Km for ATP. Staurosporine was used as a
reference compound.[4]

Intracellular NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay
measures compound binding to a specific protein target within living cells. It provides a
guantitative measure of target engagement under physiological conditions.

Methodology: Live cells are engineered to express the target kinase as a fusion protein with
NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is
added. When the tracer is bound, its proximity to the luciferase generates a BRET signal. A
test compound, like INX-315, that also binds to the ATP pocket will compete with and
displace the tracer, leading to a loss of the BRET signal. The decrease in the BRET signal is
proportional to the target engagement by the test compound, from which an intracellular
IC50 value can be determined.[4][6]

Visualizing the Research Workflow

The following diagrams illustrate the key processes described in this guide.
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Biochemical Selectivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b12375471?utm_src=pdf-custom-synthesis
https://incyclixbio.com/
https://www.selleckchem.com/products/inx-315.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cdk2-inhibitor-inx-315
https://pmc.ncbi.nlm.nih.gov/articles/PMC10905675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10905675/
https://aacrjournals.org/cancerdiscovery/article/14/3/386/734907/A-Highly-Anticipated-Selective-Therapeutic-Agent
https://incyclixbio.com/wp-content/uploads/2023/04/AACR-2023.pdf
https://www.benchchem.com/product/b12375471#cross-reactivity-of-inx-315-with-other-kinases
https://www.benchchem.com/product/b12375471#cross-reactivity-of-inx-315-with-other-kinases
https://www.benchchem.com/product/b12375471#cross-reactivity-of-inx-315-with-other-kinases
https://www.benchchem.com/product/b12375471#cross-reactivity-of-inx-315-with-other-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12375471?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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